molecular formula C13H16N2O5S B7797554 1-[4-(Acetylamino)phenylsulfonyl]-L-proline

1-[4-(Acetylamino)phenylsulfonyl]-L-proline

Cat. No.: B7797554
M. Wt: 312.34 g/mol
InChI Key: MLBDVSSNNTVKSP-LBPRGKRZSA-N
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Description

1-[4-(Acetylamino)phenylsulfonyl]-L-proline is a chemical compound that has garnered significant attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an acetylamino group, a phenylsulfonyl group, and an L-proline moiety.

Properties

IUPAC Name

(2S)-1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9(16)14-10-4-6-11(7-5-10)21(19,20)15-8-2-3-12(15)13(17)18/h4-7,12H,2-3,8H2,1H3,(H,14,16)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBDVSSNNTVKSP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Acetylamino)phenylsulfonyl]-L-proline involves several steps, typically starting with the preparation of the acetylamino and phenylsulfonyl intermediates. These intermediates are then coupled with L-proline under specific reaction conditions to form the final compound. The synthetic routes often involve the use of reagents such as acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .

Chemical Reactions Analysis

1-[4-(Acetylamino)phenylsulfonyl]-L-proline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[4-(Acetylamino)phenylsulfonyl]-L-proline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 1-[4-(Acetylamino)phenylsulfonyl]-L-proline involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various physiological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

1-[4-(Acetylamino)phenylsulfonyl]-L-proline can be compared with other similar compounds, such as:

    1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid: This compound shares a similar sulfonyl and acetylamino structure but differs in the presence of a piperidine ring instead of L-proline.

    N-Acyl-α-amino ketones: These compounds also contain acyl and amino groups but differ in their overall structure and functional properties.

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